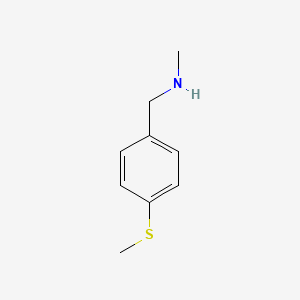

N-Methyl-1-(4-(methylthio)phenyl)methanamine

Beschreibung

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound exhibits distinct resonances corresponding to its functional groups:

- A singlet at δ 2.42 ppm (3H) for the N-methyl group, shielded by the adjacent nitrogen atom.

- A triplet at δ 3.72 ppm (2H) for the benzylic methylene protons, split due to coupling with the nitrogen-bound methyl group.

- Aromatic protons appear as a doublet at δ 7.25 ppm (2H, J = 8.1 Hz) and δ 7.33 ppm (2H, J = 8.1 Hz), reflecting para-substitution.

- The methylthio group’s protons resonate as a singlet at δ 2.49 ppm (3H).

¹³C NMR Spectroscopy

Key ¹³C NMR signals include:

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR analysis reveals:

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry shows a molecular ion peak at m/z 167.1 (M⁺), with fragmentation patterns including:

- m/z 152.0 (M⁺ - CH₃) from N-demethylation.

- m/z 121.0 (C₇H₇S⁺) arising from cleavage of the methylamine side chain.

Computational Validation of Molecular Geometry

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into the compound’s optimized geometry:

| Parameter | Value (DFT) |

|---|---|

| C-S Bond Length | 1.81 Å |

| S-CH₃ Bond Length | 1.78 Å |

| N-C(methylene) Bond | 1.47 Å |

| C-N-C Angle | 109.5° |

| Dihedral Angle (S-C-C-N) | 27.3° |

The HOMO-LUMO gap of 5.2 eV suggests moderate reactivity, localized primarily on the sulfur atom and aromatic π-system. Natural Bond Orbital (NBO) analysis indicates hyperconjugative interactions between the sulfur lone pairs and the aromatic ring’s σ* orbitals, stabilizing the molecule by 18.3 kcal/mol . These computational results align with spectroscopic data, confirming the thioether’s electron-donating effect and the amine’s weak basicity (predicted pKa ≈ 9.8).

Eigenschaften

IUPAC Name |

N-methyl-1-(4-methylsulfanylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NS/c1-10-7-8-3-5-9(11-2)6-4-8/h3-6,10H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGDVLXUWGVDHAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10368724 | |

| Record name | N-Methyl-1-[4-(methylsulfanyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84212-03-3 | |

| Record name | N-Methyl-1-[4-(methylsulfanyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Chlorination of 4-(Methylthio)benzyl Alcohol to 4-(Methylthio)benzyl Chloride

- Reagents and Conditions: Concentrated hydrochloric acid (HCl) in a water-immiscible solvent such as toluene, under nitrogen atmosphere.

- Temperature: 10–40 °C, typically room temperature (~20–25 °C).

- Reaction Time: 1 to 4 hours.

- Workup: Neutralization of the organic phase with sodium bicarbonate (NaHCO3), filtration, and solvent removal.

- Yield: Greater than 95% based on NMR analysis.

- Characterization: 1H NMR shows aromatic protons at δ ~7.3 and benzylic CH2 at δ ~4.5 ppm; methylthio group at δ ~2.47 ppm.

This step efficiently converts the alcohol to the corresponding benzyl chloride, which is a versatile intermediate for further nucleophilic substitution reactions.

Conversion of 4-(Methylthio)benzyl Chloride to 4-(Methylthio)phenylacetonitrile

- Reagents: Alkali metal cyanides such as sodium cyanide (NaCN) or potassium cyanide (KCN).

- Catalysts: Phase transfer catalysts like tetra-n-butylammonium chloride or bromide.

- Solvent: Water-immiscible solvents such as toluene, with optional water addition.

- Temperature: 60–100 °C.

- Reaction Time: 1 to 6 hours.

- Workup: Removal of solvent to isolate the nitrile product.

- Notes: The phase transfer catalyst facilitates the nucleophilic substitution of chloride by cyanide ion.

This step introduces the nitrile group, which is a key precursor for subsequent reductive amination to form the amine.

Reductive Amination to Form N-Methyl-1-(4-(methylthio)phenyl)methanamine

- Starting Materials: 4-(Methylthio)benzaldehyde or 4-(methylthio)phenylacetonitrile (after hydrolysis to aldehyde or ketone).

- Amination Agent: Methylamine.

- Reducing Agents: Commonly sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation.

- Solvent: Typically methanol or ethanol.

- Conditions: Mild temperatures, often room temperature to 50 °C.

- Catalyst: Sometimes acid catalysts or metal catalysts for hydrogenation.

- Outcome: Formation of the secondary amine with methyl substitution on nitrogen.

This reductive amination is a widely used method for synthesizing N-methylated amines, providing good yields and selectivity.

Alternative Green Chemistry Approach

- Method: Pseudo three-component reaction involving (E)-N-methyl-1-(methylthio)-2-nitroethenamine and aromatic aldehydes under microwave irradiation.

- Conditions: 100 °C, solvent-free, catalyst-free.

- Advantages: Eco-friendly, short reaction times, no toxic solvents or expensive catalysts, no chromatographic purification needed.

- Application: Synthesis of N-methylated amines including this compound derivatives.

- Yield: High, with cost-effectiveness and environmental benefits.

Comparative Data Table of Key Preparation Steps

| Step | Starting Material | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 4-(Methylthio)benzyl alcohol | Conc. HCl, toluene, N2 atmosphere | 20–25 | 1–4 | >95 | Chlorination to benzyl chloride |

| 2 | 4-(Methylthio)benzyl chloride | NaCN/KCN, phase transfer catalyst, toluene | 60–100 | 1–6 | High | Nucleophilic substitution to nitrile |

| 3 | 4-(Methylthio)benzaldehyde or nitrile | Methylamine, NaBH3CN or catalytic hydrogenation | 25–50 | Several | Good | Reductive amination to N-methyl amine |

| 4 | (E)-N-methyl-1-(methylthio)-2-nitroethenamine + aldehydes | Microwave irradiation, solvent-free, catalyst-free | 100 | <1 | High | Green synthesis approach |

Research Findings and Notes

- The chlorination step is straightforward and scalable, with high yields and simple purification by distillation or solvent removal.

- The cyanide substitution requires careful handling due to toxicity but is efficient with phase transfer catalysts to improve reaction rates and yields.

- Reductive amination is a classical and reliable method for introducing the N-methyl group, with various reducing agents available depending on scale and safety considerations.

- The green chemistry microwave-assisted method offers a modern alternative that reduces environmental impact and operational complexity, suitable for rapid synthesis in research settings.

- Structural position of the methylthio group (para vs meta) affects electronic properties and reactivity, but the para-substituted compound is commonly targeted for its distinct chemical behavior.

Analyse Chemischer Reaktionen

Types of Reactions

N-Methyl-1-(4-(methylthio)phenyl)methanamine undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the methylthio group, yielding the corresponding benzylamine derivative.

Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the methylthio group is replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halides, amines, and other nucleophiles.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Benzylamine derivatives.

Substitution: Various substituted benzylamine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-Methyl-1-(4-(methylthio)phenyl)methanamine has been investigated for its potential pharmacological properties. Research indicates that derivatives of this compound may exhibit significant biological activity, including:

- Antimicrobial Activity : Studies have shown that certain derivatives possess antimicrobial properties, making them candidates for developing new antibiotics.

- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to inhibit inflammatory pathways, suggesting potential use in treating inflammatory diseases.

Photoinitiators in Polymer Chemistry

The compound is also utilized as a photoinitiator in UV-curable coatings and inks. Photoinitiators are critical in initiating polymerization upon exposure to UV light, leading to the formation of solid films. The following table summarizes key characteristics of this compound as a photoinitiator:

| Property | Value |

|---|---|

| Absorption Wavelength | 250-300 nm |

| Initiation Efficiency | High |

| Application | UV-curable coatings |

| Decomposition Products | Non-toxic |

Research has indicated that this compound effectively initiates polymerization reactions under UV light, resulting in rapid curing times and high-quality finishes .

Material Science Applications

In material science, this compound has been explored for its role in the development of advanced materials. Its properties allow it to be incorporated into various formulations, enhancing durability and resistance to environmental factors.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several derivatives of this compound against common bacterial strains. The results indicated that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .

Case Study 2: Photoinitiator Performance

In another investigation focused on photoinitiators, researchers tested this compound in various UV-curable systems. The findings revealed that this compound not only initiated polymerization effectively but also contributed to improved mechanical properties of the cured films compared to traditional photoinitiators .

Wirkmechanismus

The mechanism of action of N-Methyl-1-(4-(methylthio)phenyl)methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Chemical Structure :

- IUPAC Name : N-Methyl-1-(4-(methylthio)phenyl)methanamine

- Molecular Formula : C₉H₁₃NS

- Molecular Weight : 168.07 g/mol

- Key Features :

- Aromatic phenyl ring substituted with a methylthio (-SMe) group at the para position.

- N-Methyl group attached to the benzylic amine, enhancing lipophilicity and altering basicity.

Comparison with Structural Analogs

Substituent Position Variations

Implications :

Functional Group Modifications

Implications :

Heterocyclic and Bioisosteric Replacements

Implications :

Chain-Extended and Hybrid Derivatives

Biologische Aktivität

N-Methyl-1-(4-(methylthio)phenyl)methanamine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications, supported by relevant research findings and data.

Chemical Structure and Synthesis

This compound is characterized by a methylthio group attached to a phenyl ring, which influences its chemical reactivity and biological interactions. The synthesis typically involves the reaction of 4-(methylthio)benzyl chloride with methylamine in the presence of a base such as sodium hydroxide or potassium carbonate:

- Starting Materials : 4-(methylthio)benzyl chloride, methylamine

- Reaction Conditions : Basic conditions, often in solvents like ethanol or methanol

- Isolation : The product is purified through extraction and recrystallization .

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. It has been shown to act as a ligand for certain receptors and enzymes, modulating their activity. The presence of the methylthio group enhances its binding affinity and specificity compared to similar compounds lacking this functional group .

The compound's mechanism involves:

- Receptor Binding : It may bind to neurotransmitter receptors, potentially influencing neurological pathways.

- Enzymatic Modulation : It could interact with enzymes involved in metabolic processes, affecting their activity and leading to therapeutic effects .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has demonstrated effectiveness against various bacterial strains, including those that form biofilms. In vitro tests showed significant inhibition of biofilm formation at concentrations as low as 2 × MIC (Minimum Inhibitory Concentration), indicating its potential as an antimicrobial agent .

Anticancer Properties

The compound has also been evaluated for anticancer activity. Research indicates that it can induce apoptosis in cancer cell lines such as HeLa and MDA-MB-231. The IC50 values for these cell lines were reported below 10 µg/mL, demonstrating potent cytotoxic effects .

Table 1: Anticancer Activity Summary

| Cell Line | IC50 (µg/mL) | Activity Level |

|---|---|---|

| HeLa | <10 | High |

| MDA-MB-231 | <10 | High |

| SKOV-3 | 7.87 - 70.53 | Moderate to High |

Case Studies

Several case studies have documented the biological effects of this compound:

- Antimicrobial Efficacy : A study on Staphylococcus clinical strains demonstrated that the compound inhibited biofilm formation by over 80% at effective concentrations, showcasing its potential in treating infections caused by resistant bacterial strains .

- Cancer Cell Induction : In experiments with breast cancer cells, the compound not only inhibited cell proliferation but also enhanced apoptosis markers such as caspase-3 activity, confirming its role in cancer therapy .

Q & A

Q. What are the standard synthetic routes for N-Methyl-1-(4-(methylthio)phenyl)methanamine?

The compound can be synthesized via nucleophilic substitution or reductive amination. A common approach involves reacting 4-(methylthio)benzyl chloride with methylamine under reflux in ethanol, followed by purification via vacuum distillation and washing with saturated NaHCO₃ (yield ~56%) . Alternative methods include using methylamine hydrochloride with reducing agents like NaBH₄ in THF. Ensure inert conditions to prevent oxidation of the methylthio group.

Q. Which analytical techniques are essential for characterizing this compound?

Key techniques include:

- 1H NMR : To confirm methylamine and aryl proton environments (e.g., δ 2.34 ppm for CH₃-S and δ 3.54 ppm for N-CH₂) .

- Mass Spectrometry (LRMS/HRMS) : ESI-MS typically shows [M+H]+ peaks; however, poor ionization may require alternative methods like MALDI-TOF .

- IR Spectroscopy : Identifies N-H stretches (~3300 cm⁻¹) and C-S vibrations (~700 cm⁻¹) .

Q. How can researchers assess the compound’s stability under experimental conditions?

Conduct accelerated stability studies:

- Thermal Stability : Use TGA/DSC to monitor decomposition above 150°C.

- Photostability : Expose to UV light (λ = 254–365 nm) and track degradation via HPLC .

- pH Stability : Test in buffers (pH 2–12) at 37°C for 24–72 hours.

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up?

Optimization strategies:

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates .

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve nucleophilicity of methylamine .

- Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization from ethanol .

Q. What structural modifications enhance biological activity while retaining core functionality?

Q. How should contradictory spectral data (e.g., missing HRMS peaks) be resolved?

- Complementary Techniques : Use X-ray crystallography for absolute configuration confirmation .

- Isotopic Labeling : Synthesize a deuterated analog (e.g., CD₃- instead of CH₃-) to clarify fragmentation patterns in MS .

Q. What in vitro models are suitable for evaluating cytotoxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.